Cas no 844885-04-7 (4-Chloro-4'-(ethylthio)benzophenone)

4-Chloro-4'-(ethylthio)benzophenone Chemical and Physical Properties
Names and Identifiers
-
- (4-chlorophenyl)[4-(ethylsulfanyl)phenyl]methanone
- (4-chlorophenyl)-(4-ethylsulfanylphenyl)methanone
- 3-(2-ACETAMIDYL)PHENYLBORONIC ACID PINACOL ESTER
- 4-Chloro-4'-(ethylthio)benzophenone
- MFCD06201509
- AKOS016018403
- DTXSID30373931
- 844885-04-7
-
- MDL: MFCD06201509
- Inchi: InChI=1S/C15H13ClOS/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3
- InChI Key: GVQMAJMFCOHUJE-UHFFFAOYSA-N
- SMILES: CCSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Computed Properties
- Exact Mass: 276.03800
- Monoisotopic Mass: 276.0375639g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.4Ų
- XLogP3: 4.8
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 414.9±30.0 °C at 760 mmHg
- Flash Point: 204.7±24.6 °C
- PSA: 42.37000
- LogP: 4.68300
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
4-Chloro-4'-(ethylthio)benzophenone Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Chloro-4'-(ethylthio)benzophenone Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Chloro-4'-(ethylthio)benzophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 022744-5g |
4-Chloro-4'-(ethylthio)benzophenone |
844885-04-7 | 97% | 5g |
£921.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771753-5g |
4-Chloro-4'-(ethylthio)benzophenone |
844885-04-7 | 98% | 5g |
¥37316.00 | 2024-07-28 | |
Fluorochem | 022744-1g |
4-Chloro-4'-(ethylthio)benzophenone |
844885-04-7 | 97% | 1g |
£291.00 | 2022-03-01 | |
A2B Chem LLC | AC39238-2g |
4-Chloro-4'-(ethylthio)benzophenone |
844885-04-7 | 97% | 2g |
$737.00 | 2024-04-19 | |
A2B Chem LLC | AC39238-5g |
4-Chloro-4'-(ethylthio)benzophenone |
844885-04-7 | 97% | 5g |
$1288.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771753-1g |
4-Chloro-4'-(ethylthio)benzophenone |
844885-04-7 | 98% | 1g |
¥10884.00 | 2024-07-28 | |
Crysdot LLC | CD12025939-5g |
4-Chloro-4'-(ethylthio)benzophenone |
844885-04-7 | 95+% | 5g |
$922 | 2024-07-24 | |
Crysdot LLC | CD12025939-1g |
4-Chloro-4'-(ethylthio)benzophenone |
844885-04-7 | 95+% | 1g |
$316 | 2024-07-24 | |
TRC | C089335-250mg |
4-Chloro-4'-(ethylthio)benzophenone |
844885-04-7 | 250mg |
$ 290.00 | 2022-06-06 | ||
TRC | C089335-500mg |
4-Chloro-4'-(ethylthio)benzophenone |
844885-04-7 | 500mg |
$ 480.00 | 2022-06-06 |
4-Chloro-4'-(ethylthio)benzophenone Related Literature
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
Additional information on 4-Chloro-4'-(ethylthio)benzophenone
4-Chloro-4'-(ethylthio)benzophenone (CAS No. 844885-04-7): A Versatile Intermediate in Modern Chemical Synthesis
4-Chloro-4'-(ethylthio)benzophenone, identified by the CAS number 844885-04-7, is a significant compound in the realm of organic synthesis and pharmaceutical development. Its unique structural features, comprising a chloro-substituted benzophenone core with an ethylthio group at the para position, make it a valuable intermediate for constructing complex molecular architectures. This introduction delves into the compound's properties, synthetic applications, and its relevance in contemporary research, particularly in the context of drug discovery and material science.
The benzophenone scaffold is a cornerstone in medicinal chemistry due to its ability to form stable heterocyclic systems and its inherent photochemical properties. The introduction of a chloro group at the 4-position enhances electrophilic aromatic substitution reactions, facilitating further functionalization. Concurrently, the ethylthio (-SCH₂CH₃) moiety introduces sulfur into the molecule, which can participate in diverse chemical transformations such as nucleophilic addition or metal-catalyzed cross-coupling reactions. This dual functionality makes 4-Chloro-4'-(ethylthio)benzophenone a versatile building block for synthesizing pharmacologically active compounds.
In recent years, there has been growing interest in thiourea derivatives and related sulfur-containing heterocycles due to their broad spectrum of biological activities. The presence of the ethylthio group in 4-Chloro-4'-(ethylthio)benzophenone allows for facile synthesis of thiourea-based compounds, which have demonstrated antimicrobial, anti-inflammatory, and anticancer properties. Researchers have leveraged this compound to develop novel thiazole and thiadiazole derivatives, which are known for their potent biological effects. For instance, studies have shown that certain thiazole derivatives derived from 4-Chloro-4'-(ethylthio)benzophenone exhibit significant inhibitory activity against various enzymes implicated in cancer progression.
The synthetic utility of 4-Chloro-4'-(ethylthio)benzophenone extends beyond pharmaceutical applications. In material science, benzophenone derivatives are widely used as photoinitiators in polymerization processes. The chloro and ethylthio substituents can influence the photophysical properties of the molecule, making it suitable for tailored polymer formulations. Recent advancements have explored its use in creating advanced materials with enhanced optical and electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs). The ability to modulate these properties through strategic functionalization has positioned 4-Chloro-4'-(ethylthio)benzophenone as a key candidate for innovative material design.
The synthesis of 4-Chloro-4'-(ethylthio)benzophenone typically involves the reaction of 4-chlorobenzophenone with ethyl thiourea under appropriate conditions. This reaction can be catalyzed by acids or bases, depending on the desired yield and purity. The choice of solvent and reaction temperature plays a crucial role in optimizing the process. Modern synthetic methodologies often employ green chemistry principles to minimize waste and improve efficiency. For example, microwave-assisted synthesis has been utilized to accelerate the reaction while maintaining high selectivity, reducing the environmental impact of producing this compound.
In drug discovery pipelines, intermediates like 4-Chloro-4'-(ethylthio)benzophenone serve as critical starting points for generating libraries of compounds for high-throughput screening (HTS). The structural diversity introduced by the chloro and ethylthio groups allows for the exploration of multiple pharmacophoric motifs. Computational chemistry techniques have been increasingly employed to predict the binding affinity of these derivatives to biological targets. This approach enables researchers to prioritize promising candidates for further experimental validation, streamlining the drug development process.
The role of sulfur-containing heterocycles in medicinal chemistry cannot be overstated. The versatility of sulfur as a heteroatom allows for diverse interactions with biological targets, including enzymes and receptors. Derivatives of 4-Chloro-4'-(ethylthio)benzophenone have been investigated for their potential in modulating pathways associated with neurological disorders, metabolic diseases, and infectious diseases. Preclinical studies have highlighted their efficacy in models of inflammation and cancer metastasis. These findings underscore the importance of exploring sulfur-based scaffolds as therapeutic agents.
The future prospects of 4-Chloro-4'-(ethylthio)benzophenone are promising, driven by ongoing research in synthetic chemistry and drug discovery. Advances in catalytic systems and flow chemistry may further enhance its production efficiency and scalability. Additionally, interdisciplinary collaborations between chemists, biologists, and materials scientists will continue to uncover new applications for this versatile compound. As our understanding of molecular interactions deepens, so too will our ability to harness the potential of intermediates like 4-Chloro-4'-(ethylthio)benzophenone.
844885-04-7 (4-Chloro-4'-(ethylthio)benzophenone) Related Products
- 851588-08-4(Tert-Butyl 2-amino-3-hydroxypropanoate)
- 2229650-99-9(4-(5-chloro-2-hydroxy-3-methoxyphenyl)but-3-en-2-one)
- 1704552-26-0(7-(2-fluorophenyl)-4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-1,4-thiazepane)
- 1247401-56-4(n-Methyl-N-((2-((propylamino)methyl)thiazol-4-yl)methyl)propan-1-amine)
- 86989-19-7(Diderroside)
- 2171597-85-4(tert-butyl 3-(1-aminocyclooctyl)-3-hydroxypiperidine-1-carboxylate)
- 1262006-83-6([1,1'-Biphenyl]-3-carboxylic acid, 4'-fluoro-2,3'-dimethoxy-)
- 1806133-81-2(3-Hydroxy-5-nitro-2-(trifluoromethoxy)pyridine-6-carboxaldehyde)
- 2763894-81-9(Tert-butyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate)
- 1405461-75-7(1-Chloro-n-methyl-n-(4-methylcyclohexyl)methanesulfonamide)




